4-Methyl-2-pyrrolidin-1-ylmethyl-piperazine-1-carboxylic acid benzyl ester

Description

Chemical Identity and Classification

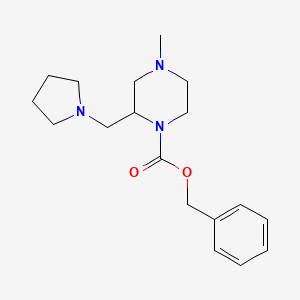

4-Methyl-2-pyrrolidin-1-ylmethyl-piperazine-1-carboxylic acid benzyl ester is a structurally distinct piperazine derivative characterized by its unique molecular architecture. This compound is registered under the Chemical Abstracts Service (CAS) number 675602-56-9 and possesses the molecular formula C18H27N3O2 with a molecular weight of 317.43 g/mol. The compound belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically piperazine derivatives, which feature a six-membered ring with two nitrogen atoms at opposite positions.

The chemical structure of this compound incorporates several key functional groups: a piperazine core, a pyrrolidine ring attached via a methyl linker, and a benzyl ester moiety. This unique combination of structural elements contributes to its physicochemical properties, including a density of approximately 1.132 g/cm³ and a calculated boiling point of 433.4°C at 760 mmHg.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 675602-56-9 |

| Molecular Formula | C18H27N3O2 |

| Molecular Weight | 317.43 g/mol |

| Density | 1.132 g/cm³ |

| Boiling Point | 433.4°C at 760 mmHg |

| Physical State | Solid |

Historical Development and Research Context

The development of this compound emerges from broader research efforts focused on piperazine derivatives as potential therapeutic agents. While the specific first synthesis date of this particular compound is not extensively documented in the available literature, it appears to have been developed as part of systematic investigations into novel protease inhibitors, particularly those targeting viral infections.

The research context for this compound can be traced to the early 2010s when significant attention was directed toward developing small-molecule therapeutics for norovirus infections. During this period, researchers identified the piperazine scaffold as a "privileged structure" embodied in many pharmacological agents with potential antiviral properties. This discovery led to the synthesis of an array of structurally diverse piperazine derivatives, including this compound, which were subsequently screened for anti-norovirus activity in cell-based replicon systems.

The historical trajectory of research on this compound parallels the growing recognition of norovirus as a significant public health concern and the corresponding need for effective therapeutic interventions. Early investigations demonstrated that functionalized piperazine derivatives possessed noteworthy anti-norovirus activity, representing a promising avenue for drug development in this area.

Significance in Piperazine Chemistry

This compound occupies a significant position within piperazine chemistry due to its specialized structural features and functional properties. The piperazine scaffold itself is recognized as a privileged structure in medicinal chemistry, capable of binding to multiple receptors with high affinity and appearing as a recurring structural motif in numerous biologically active molecules.

What distinguishes this particular compound within the broader landscape of piperazine derivatives is its unique combination of functional groups. The incorporation of both a pyrrolidine ring and a benzyl ester moiety onto the piperazine core creates a molecule with distinctive spatial and electronic properties. This structural configuration enables specific molecular interactions that may contribute to its biological activity, particularly its ability to interact with proteases.

Research has demonstrated that the structure-activity relationships of piperazine derivatives are highly sensitive to the nature of substituents. Studies of structurally related compounds have shown that modifications to the piperazine ring or attached functional groups can dramatically alter potency and toxicity profiles. Within this context, this compound represents a sophisticated example of how targeted structural modifications can potentially enhance specific pharmacological properties.

Table 2: Structural Comparison with Related Piperazine Derivatives

| Compound | Key Structural Features | Significance |

|---|---|---|

| This compound | Piperazine core with pyrrolidine and benzyl ester groups | Potential protease inhibitor with antiviral activity |

| Benzyl 3-(hydroxymethyl)-1-piperazinecarboxylate | Piperazine core with hydroxymethyl group and benzyl ester | Different biological profile due to hydroxymethyl substitution |

| 1-Methyl-3-phenylpiperazine | Simpler piperazine with methyl and phenyl groups | Used in synthesis of psychiatric medications |

Overview of Current Research Applications

The primary research application of this compound centers on its potential as an inhibitor of norovirus protease. Noroviruses have a single-stranded, positive-sense RNA genome that encodes a polyprotein precursor processed by a virus-encoded 3C-like cysteine protease (3CLpro) to generate mature non-structural proteins. Since this processing is essential for virus replication, norovirus 3CLpro has become a key target for antiviral drug development.

In this context, this compound has been identified as a tripeptidyl compound with promising inhibitory activity against norovirus protease. This finding aligns with broader research demonstrating that functionalized piperazine derivatives possess anti-norovirus activity, with structure-activity relationships indicating that potency and toxicity are highly sensitive to structural variations.

Beyond its potential application as an antiviral agent, this compound has relevance for understanding the fundamental principles of protease inhibition. Protease inhibitors are a significant class of medications that act by interfering with enzymes that cleave proteins, with applications spanning HIV/AIDS, hepatitis C, and COVID-19 treatments. The structural insights gained from studying compounds like this compound may contribute to broader knowledge of protease-inhibitor interactions and inform future drug development efforts.

Current research also suggests potential applications in studying the modulation of fatty acid amide hydrolase, an enzyme involved in the metabolism of endocannabinoids, which are crucial for various physiological processes. This indicates the compound's versatility as a chemical tool for investigating diverse biological mechanisms beyond its primary antiviral applications.

Table 3: Research Applications of this compound

| Research Area | Application | Significance |

|---|---|---|

| Antiviral Research | Inhibition of norovirus 3CLpro | Potential development of anti-norovirus therapeutics |

| Medicinal Chemistry | Structure-activity relationship studies | Understanding how structural modifications affect biological activity |

| Enzyme Modulation Studies | Investigation of interactions with proteases and hydrolases | Insights into fundamental biochemical mechanisms |

| Drug Development | Lead compound for antiviral development | Starting point for optimization of therapeutic agents |

Properties

IUPAC Name |

benzyl 4-methyl-2-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-19-11-12-21(17(13-19)14-20-9-5-6-10-20)18(22)23-15-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIJGRWLFJPRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375006 | |

| Record name | Benzyl 4-methyl-2-[(pyrrolidin-1-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-56-9 | |

| Record name | Phenylmethyl 4-methyl-2-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-methyl-2-[(pyrrolidin-1-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methyl-2-pyrrolidin-1-ylmethyl-piperazine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit selective cytotoxic effects against various cancer cell lines. A study synthesized several derivatives and evaluated their activity against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines using an MTT assay. The most potent compounds demonstrated significant inhibition of cell proliferation and induced cell cycle arrest .

Table 1: Anticancer Activity of Synthesized Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7h | A549 | 12.5 | Tubulin polymerization inhibition |

| 7k | HCT-116 | 15.0 | Induction of apoptosis |

Antibacterial Activity

The compound has shown promising antibacterial properties. In vitro tests conducted on various bacterial strains revealed that certain piperazine derivatives exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .

Table 2: Antibacterial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| PA-1 | S. aureus | 0.0039 |

| PA-2 | E. coli | 0.025 |

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity against Candida albicans and other fungal pathogens. The results indicated moderate to high antifungal efficacy, with MIC values ranging from 3.125 to 100 mg/mL .

Table 3: Antifungal Activity of Piperazine Derivatives

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| PA-3 | C. albicans | 3.125 |

| PA-4 | Pseudomonas aeruginosa | 100 |

Case Studies

- Cytotoxicity Evaluation : A study involving the synthesis of various piperazine derivatives showed that compounds with specific substitutions on the piperazine ring exhibited enhanced cytotoxicity against lung and colon cancer cell lines .

- Antimicrobial Screening : Another study assessed the antimicrobial properties of pyrrolidine derivatives, revealing that halogen substitutions significantly increased antibacterial activity against multiple strains .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential in treating various conditions due to its structural similarities to known pharmacophores. Notably:

- Antihistaminic and Anti-inflammatory Activities : Research indicates that derivatives containing piperazine and pyrrolidine rings can exhibit significant antihistaminic and anti-inflammatory properties. These compounds are designed to inhibit cytokine production, which plays a crucial role in inflammatory processes associated with diseases like rheumatoid arthritis and inflammatory bowel disease .

- Psychotropic Effects : Some studies suggest that compounds similar to 4-Methyl-2-pyrrolidin-1-ylmethyl-piperazine-1-carboxylic acid benzyl ester may have psychotropic effects, making them candidates for treating psychiatric disorders. The piperazine moiety is often linked to activity at serotonin receptors, which are integral in mood regulation .

Several studies have documented the biological activities associated with this compound:

Case Study: Inhibition of Cytokine Production

A notable study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1. This inhibition suggests potential therapeutic applications in chronic inflammatory diseases .

Case Study: Antihistaminic Activity

In another study, a series of piperazine derivatives were synthesized and tested for their antihistaminic activity. Compounds similar to this compound showed promising results in reducing allergic responses in animal models .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the potential applications, the following table compares this compound with structurally related compounds:

| Compound Name | Structure | Therapeutic Use | Biological Activity |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, Antihistaminic | Cytokine inhibition |

| Piperazine Derivative A | Structure | Antidepressant | Serotonin receptor modulation |

| Pyrrolidine Derivative B | Structure | Antipsychotic | Dopamine receptor activity |

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The benzyl ester moiety serves as a key reactive site for hydrolysis or transesterification:

-

Acidic/Basic Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions, the ester undergoes hydrolysis to yield the corresponding carboxylic acid (4-methyl-2-pyrrolidin-1-ylmethyl-piperazine-1-carboxylic acid). This reaction is critical for generating intermediates for further derivatization .

-

Catalytic Hydrogenation : Palladium-catalyzed hydrogenation (H₂/Pd-C) selectively removes the benzyl group, producing the deprotected carboxylic acid without affecting the pyrrolidine or piperazine rings .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (1M), H₂O, reflux, 6h | Carboxylic acid | 85–90 | |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH, RT, 3h | Deprotected carboxylic acid | 92 |

Amide and Urea Formation

The secondary amines in the piperazine and pyrrolidine rings participate in nucleophilic acyl substitution:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides in dichloromethane (DCM) yields mono- or di-acylated derivatives. Steric hindrance from the methyl and pyrrolidinylmethyl groups directs regioselectivity .

-

Carbamate/Urea Synthesis : Condensation with isocyanates (e.g., phenyl isocyanate) forms ureas, while chloroformates generate carbamates. These reactions are pH-sensitive and typically require inert atmospheres .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl Chloride | DCM, Et₃N, 0°C → RT, 2h | N-Acetylpiperazine derivative | 78 | |

| Phenyl Isocyanate | THF, RT, 12h | N-Phenylurea derivative | 65 |

Mannich and Condensation Reactions

The piperazine nitrogen acts as a nucleophile in multicomponent reactions:

-

Petasis Borono-Mannich Reaction : Reacts with boronic acids and aldehydes to form β-amino alcohol derivatives. For example, glycolaldehyde dimer and arylboronic acids yield syn-configured products under BINOL-catalyzed asymmetric conditions .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives, which are stabilized by the electron-rich piperazine ring .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Petasis Reaction | (S)-BINOL (20 mol%), MS 4Å, DCM | syn-β-Amino alcohol | 89 | |

| Schiff Base Formation | Benzaldehyde, EtOH, Δ, 4h | Piperazine-imine derivative | 70 |

Oxidation and Ring-Opening Reactions

The pyrrolidine ring exhibits unique reactivity:

-

Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in DCM oxidizes the pyrrolidine to a pyrrolidinone, introducing a ketone functionality .

-

Ring-Opening : Strong acids (HCl, H₂SO₄) or bases (LiAlH₄) cleave the pyrrolidine ring, producing linear amines or amino alcohols .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| mCPBA | DCM, RT, 16h | Pyrrolidinone derivative | 68 | |

| LiAlH₄ | THF, reflux, 3h | Linear amino alcohol | 55 |

Catalytic Cross-Coupling Reactions

The benzyl ester and methyl groups enable participation in transition-metal-catalyzed reactions:

-

Buchwald–Hartwig Amination : Coupling with aryl halides (e.g., 4-bromotoluene) and Pd catalysts forms biaryl piperazine derivatives .

-

Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) introduces sp-hybridized carbon chains .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Δ | N-Arylpiperazine derivative | 82 | |

| Sonogashira | Pd(PPh₃)₄, CuI, NEt₃, THF | Alkyne-functionalized derivative | 75 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound 1 : 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

- CAS : 2059927-65-8

- Formula : C₁₅H₂₂N₂O₃

- Molecular Weight : 278.35 g/mol

- Key Feature : Replaces the pyrrolidinylmethyl group with a hydroxyethyl chain.

- Implications :

Compound 2 : 4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

- CAS : 1353959-01-9

- Formula : C₁₅H₂₁N₃O₃

- Molecular Weight : 291.35 g/mol

- Key Feature: Substitutes pyrrolidinylmethyl with an amino-acetyl group.

- Implications: The amino-acetyl moiety introduces a reactive amine, enabling conjugation or salt formation. Potential for enhanced hydrogen bonding, affecting pharmacokinetics and target engagement .

Compound 3 : 4-Methyl-piperazine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester

Tabulated Comparison

| Property | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Molecular Weight | 317.43 g/mol | 278.35 g/mol | 291.35 g/mol |

| Key Substituent | Pyrrolidin-1-ylmethyl | Hydroxyethyl | Amino-acetyl |

| Solubility | Moderate (lipophilic) | High (hydrophilic) | Moderate (polar) |

| Synthetic Accessibility | Moderate | High | Moderate |

| Potential Application | CNS drugs, enzyme inhibitors | Soluble prodrugs | Bioconjugation platforms |

Preparation Methods

Starting Materials and Core Building Blocks

- The synthesis typically begins with piperazine-2-carboxylic acid or its derivatives as a core scaffold.

- Benzyl esters or benzyl-protected intermediates are introduced via carbamate or ester formation.

- The 4-methyl-2-pyrrolidin-1-ylmethyl substituent is incorporated through alkylation or reductive amination strategies.

Protection and Esterification

- Protection of the piperazine nitrogen atoms is crucial to direct subsequent reactions selectively.

- A commonly used protecting group is the benzyloxycarbonyl (Cbz) group introduced via reaction with benzyloxycarbonyloxy succinimide.

- Esterification of the carboxylic acid group with benzyl alcohol or related reagents is performed under controlled pH conditions to avoid side reactions.

Example Procedure (adapted from synthesis of related compounds):

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Dissolution of piperazine-2-carboxylic acid in 1:1 dioxane:water, pH adjusted to 11 with NaOH | Room temperature, stirring | - | pH control critical for selectivity |

| Addition of benzyloxycarbonyloxy succinimide in dioxane over 45 min | Maintain pH >10 | 80% | Formation of Cbz-protected intermediate |

| Addition of tert-butoxycarbonyl (Boc) protecting reagent | pH 9.5, room temperature, 17 h | - | Dual protection for nitrogen atoms |

| Acidification and extraction with ethyl acetate | Cooling to 0°C | - | Purification step |

This method yields a 4-(benzyloxycarbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid intermediate in approximately 80% yield with high purity.

Incorporation of the 4-Methyl-2-pyrrolidin-1-ylmethyl Substituent

- The pyrrolidinylmethyl group is introduced via alkylation of the piperazine nitrogen using appropriate alkyl halides or via reductive amination of an aldehyde intermediate.

- Preparation of the aldehyde intermediate, such as 1-benzyl-4-piperidine aldehyde, can be achieved by partial reduction of esters followed by oxidation.

Industrial-Scale Considerations:

- Traditional Swern oxidation for aldehyde formation is effective but problematic due to low temperature requirements and malodorous by-products.

- Alternative oxidation systems using 2,2,6,6-tetramethyl-1-piperidones with sodium metaperiodate and sodium bromide have been developed to replace Swern oxidation, improving industrial feasibility.

Reduction and Cyclization Steps

- Reduction of double bonds or keto groups in intermediates is typically conducted using mild reducing agents to preserve stereochemistry.

- Cyclization to form the pyrrolidine ring may involve Paal-Knorr reactions or related cyclization chemistry, often catalyzed by thiazolium salts or other organocatalysts.

Purification and Characterization

- Purification is achieved through extraction, chromatography, and crystallization.

- Chromatographic purification is often repeated to remove trace impurities that may interfere with downstream catalytic steps.

- Final compounds are characterized by NMR (1H, 13C), LC-MS, and sometimes X-ray crystallography to confirm stereochemistry and purity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Protection of piperazine N | Benzyloxycarbonyloxy succinimide, pH 10-11, dioxane/water | 80 | Cbz protection, pH control critical |

| 2 | Boc protection | tert-Butoxycarbonyl reagent, pH 9.5, room temp, 17 h | - | Dual N-protection for selectivity |

| 3 | Esterification | Benzyl alcohol or benzyl chloride, base, reflux | 85-95 | Benzyl ester formation |

| 4 | Partial reduction to aldehyde | NaBH4 or other mild reducing agent, followed by oxidation (alternative to Swern) | 75-90 | Sodium metaperiodate/NaBr oxidation preferred industrially |

| 5 | Alkylation or reductive amination | Alkyl halide or aldehyde + amine, mild base or reductant | 70-90 | Introduction of pyrrolidinylmethyl group |

| 6 | Cyclization (Paal-Knorr) | Thiazolium catalyst, heating | 75-93 | Formation of pyrrole/pyrrolidine ring systems |

| 7 | Purification | Chromatography, extraction, crystallization | - | Removal of impurities, isolation of diastereomers |

Research Findings and Industrial Relevance

- The described methods emphasize mild reaction conditions, high regio- and stereoselectivity, and scalable purification techniques.

- Alternative oxidation methods have been shown to reduce environmental impact and improve safety in industrial settings.

- The use of dual protecting groups (Cbz and Boc) facilitates selective functionalization of the piperazine ring, critical for complex molecule construction.

- Parallel synthesis and purification strategies enable rapid library generation for pharmaceutical discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-2-pyrrolidin-1-ylmethyl-piperazine-1-carboxylic acid benzyl ester?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperazine core. A representative route includes:

Piperazine Ring Preparation : Formation of the piperazine backbone via cyclization of 1,2-diamine derivatives or reductive amination.

Substituent Introduction : Alkylation or nucleophilic substitution to introduce the pyrrolidinylmethyl and methyl groups at specific positions. For example, alkylation with 1-(chloromethyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : Reaction of the carboxylic acid intermediate with benzyl bromide or chloride in the presence of a coupling agent (e.g., DCC or EDC) .

- Key Considerations : Reaction yields (45–95% reported in analogous syntheses) depend on solvent choice (e.g., DCM, EtOAc), temperature (reflux common), and purification methods (e.g., flash chromatography, crystallization) .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Chromatography : Flash column chromatography using hexanes/EtOAC (+0.25% Et₃N to suppress amine adsorption) .

- Crystallization : Slow evaporation from DMF or ethanol for high-purity crystals, as demonstrated in picrate salt formation for structural confirmation .

- Acid-Base Extraction : Utilize the compound’s basicity (piperazine nitrogen) for partitioning between organic and aqueous phases .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles mandatory due to potential skin/eye irritation (analogous piperazines require this) .

- Storage : Sealed in dry conditions at room temperature to prevent hydrolysis of the ester group .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water; consult a physician immediately .

Q. How is the compound characterized analytically?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl ester protons at δ ~5.1–5.3 ppm; piperazine CH₂ groups at δ ~2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., calculated for C₁₉H₂₇N₃O₂: 329.42 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, as applied to related piperazine-picrate salts .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error in synthesis .

- Data-Driven Feedback : Machine learning models trained on experimental data (e.g., solvent, catalyst, yield) narrow optimal conditions. For example, ICReDD’s approach combines computation and info science to prioritize reactions .

- Case Study : Analogous tert-butyl piperazine esters were synthesized with 45% yield using computational-guided solvent selection (EtOAc/hexanes + Et₃N) .

Q. How can structural ambiguities in derivatives be resolved?

- Methodological Answer :

- Multi-Technique Approach :

XRD : Resolve stereochemistry and crystal packing effects .

NOESY NMR : Detect spatial proximity of substituents (e.g., benzyl vs. pyrrolidinyl groups) .

IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

- Contradiction Management : Conflicting data (e.g., unexpected NOE correlations) may require revisiting synthetic steps or exploring alternative protecting groups .

Q. What strategies are effective for evaluating biological activity?

- Methodological Answer :

- In Vitro Assays :

Enzyme Inhibition : Screen against targets like aminopeptidase N or kinases using fluorogenic substrates .

Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated analogs .

- SAR Studies : Modify the benzyl ester or pyrrolidinyl group to assess impact on activity. For example, fluorobenzyl analogs showed enhanced kinase inhibition in related compounds .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Key Modifications :

Ester Group : Replace benzyl with substituted benzyl (e.g., 4-F, 4-NO₂) to modulate lipophilicity .

Pyrrolidine Substituent : Introduce sp³-hybridized groups (e.g., methyl, hydroxy) to influence conformational flexibility .

- Computational Tools : Molecular docking (AutoDock Vina) predicts binding modes to targets like VEGFR2 or MMP9, validated by IC₅₀ measurements .

Q. What methods address low yields in large-scale synthesis?

- Methodological Answer :

- Process Intensification :

Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., alkylation) .

Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps; tertiary amine bases (e.g., DIPEA) enhance nucleophilic substitution .

- Case Study : A tert-butyl piperazine derivative achieved 95% yield via optimized DCM/DIPEA conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.